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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Cyclopyrimorate is a novel pyridazine herbicide that functions by inhibiting homogentisate

solanesyltransferase (HST), a key enzyme in the plastoquinone biosynthesis pathway in plants.

This technical guide provides a comprehensive overview of the toxicological profile of

Cyclopyrimorate and its known metabolites based on available regulatory assessments and

scientific literature. The information presented herein is intended to support research, safety

assessment, and drug development activities. Toxicological data indicates that

Cyclopyrimorate has low acute toxicity. The primary target organs identified in animal studies

include the liver, thyroid, and kidneys in rats, and the cerebellum in dogs. While there is

evidence of increased tumor incidence in long-term studies in rats and mice, the mechanism is

considered non-genotoxic. Cyclopyrimorate is not found to be teratogenic or have significant

reproductive toxicity. The Acceptable Daily Intake (ADI) has been established at 0.063 mg/kg

body weight/day.

Introduction
Cyclopyrimorate, with the chemical name 6-chloro-3-(2-cyclopropyl-6-

methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate, is a selective herbicide. Its mode of

action involves the inhibition of homogentisate solanesyltransferase (HST), which is a novel

target for commercial herbicides[1][2][3][4]. In plants, Cyclopyrimorate is metabolized to des-

morpholinocarbonyl cyclopyrimorate (DMC), which is a more potent inhibitor of HST[1]. For
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risk assessment purposes, the residue definition for Cyclopyrimorate in agricultural and

fishery products is the parent compound only. In livestock products, the residue definition

includes Cyclopyrimorate and its metabolite F.

Toxicological Profile of Cyclopyrimorate
The toxicological profile of Cyclopyrimorate has been evaluated in a series of studies

including acute, subacute, chronic, carcinogenicity, reproductive, and developmental toxicity, as

well as genotoxicity studies.

Acute Toxicity
Cyclopyrimorate exhibits low acute oral toxicity in rats.

Parameter Value Species Source

Oral LD₅₀ > 5000 mg/kg bw Rat

Subacute and Chronic Toxicity
Repeated dose toxicity studies have been conducted in rats, mice, and dogs. The major

adverse effects observed are summarized below.

Species Study Duration Key Observations Source

Rat Subacute & Chronic

Suppressed body

weight, hepatocellular

hypertrophy, follicular

cell hypertrophy,

chronic progressive

nephropathy.

Dog Chronic

White matter

vacuolation in the

cerebellum.

Carcinogenicity
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Long-term carcinogenicity studies were conducted in rats and mice.

Species Study Duration Key Findings Source

Rat (male) 2 years

Increased incidences

of hepatocellular

adenomas, and

combined follicular

cell adenomas and

carcinomas.

Mouse (male) 18 months

Increased incidence of

hepatocellular

adenoma.

The mechanism of tumor induction is considered to be non-genotoxic, allowing for the

establishment of a threshold dose.

Genotoxicity
Cyclopyrimorate has been evaluated in a battery of genotoxicity tests and was found to have

no genotoxic potential relevant to human health.

Reproductive and Developmental Toxicity
Study Type Species Key Findings Source

Two-Generation

Reproductive Toxicity
Rat

No reproductive

toxicity relevant to

human health was

observed.

Developmental

Toxicity
Rat, Rabbit

No teratogenicity

relevant to human

health was observed.

Acceptable Daily Intake (ADI) and No-Observed-
Adverse-Effect-Level (NOAEL)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1669518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The toxicological reference values for Cyclopyrimorate are based on the findings from the

comprehensive set of studies.

Parameter Value Basis Source

NOAEL 6.37 mg/kg bw/day

Two-year

carcinogenicity study

in rats. This was the

lowest NOAEL

obtained in all tests.

ADI 0.063 mg/kg bw/day

Based on the NOAEL

of 6.37 mg/kg bw/day

with a safety factor of

100.

An acute reference dose (ARfD) was judged to be unnecessary as no adverse effects are

expected from a single oral administration of Cyclopyrimorate.

Toxicology of Metabolites
Des-morpholinocarbonyl cyclopyrimorate (DMC)
DMC is a metabolite of Cyclopyrimorate detected in plants. In vitro assays have shown that

DMC is a more potent inhibitor of A. thaliana HST than the parent compound,

Cyclopyrimorate. This suggests that Cyclopyrimorate may act as a pro-herbicide that is

converted to the more active DMC in plants. The toxicological profile of DMC in mammals is not

detailed in the available reports.

Metabolite F
For the purpose of dietary risk assessment in livestock products, "metabolite F" is considered a

relevant substance in the residue definition along with the parent Cyclopyrimorate. However,

specific toxicological data for metabolite F are not available in the public domain.

Experimental Protocols
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Detailed experimental protocols for the toxicological assessment of Cyclopyrimorate are not

publicly available. The following are representative methodologies based on standard OECD

guidelines, which are likely to have been followed for the registration of Cyclopyrimorate.

Two-Year Carcinogenicity Study in Rats (based on OECD
451)

Test System: Wistar or Sprague-Dawley rats, approximately 6-8 weeks old at the start of the

study.

Group Size: 50 males and 50 females per dose group.

Dose Groups: At least three dose levels and a concurrent control group. Doses are selected

based on a 90-day range-finding study. The highest dose should induce minimal toxicity

without significantly altering the lifespan.

Administration: The test substance is administered in the diet, drinking water, or by gavage

daily for 24 months.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed

hematology and clinical chemistry are performed at 6, 12, 18, and 24 months.

Pathology: All animals, including those that die or are euthanized, undergo a full necropsy.

Organ weights are recorded. A comprehensive histopathological examination of all organs

and tissues is performed.

Two-Generation Reproductive Toxicity Study in Rats
(based on OECD 416)

Test System: Wistar or Sprague-Dawley rats.

Parental Generation (P): Young adult rats (F0) are administered the test substance for a pre-

mating period of at least 10 weeks. They are then mated to produce the F1 generation.

Dosing continues through gestation and lactation.
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First Filial Generation (F1): F1 offspring are selected at weaning and administered the test

substance. At maturity, they are mated to produce the F2 generation.

Dose Groups: At least three dose levels and a concurrent control group.

Endpoints: Reproductive performance (e.g., fertility, gestation length, litter size), offspring

viability, growth, and development are assessed. Macroscopic and microscopic examination

of reproductive organs is conducted on P and F1 adults.

Prenatal Developmental Toxicity Study in Rats and
Rabbits (based on OECD 414)

Test System: Pregnant female Wistar or Sprague-Dawley rats and New Zealand White

rabbits.

Dosing Period: The test substance is administered daily during the period of major

organogenesis.

Dose Groups: At least three dose levels and a concurrent control group. The highest dose

should induce some maternal toxicity but not mortality.

Observations: Maternal clinical signs, body weight, and food consumption are monitored.

Fetal Examination: Near term, females are euthanized, and the uterine contents are

examined. Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.

Signaling Pathways and Experimental Workflows
Mechanism of Action and Metabolic Pathway in Plants
The primary mode of action of Cyclopyrimorate is the inhibition of the plastoquinone

biosynthesis pathway, which is essential for carotenoid biosynthesis and photosynthesis in

plants. Cyclopyrimorate is a pro-herbicide that is metabolized in plants to des-

morpholinocarbonyl cyclopyrimorate (DMC), a more potent inhibitor of the enzyme

homogentisate solanesyltransferase (HST).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1669518?utm_src=pdf-body
https://www.benchchem.com/product/b1669518?utm_src=pdf-body
https://www.benchchem.com/product/b1669518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plant Cell

Cyclopyrimorate Metabolism
(Hydrolysis)

DMC
(des-morpholinocarbonyl

cyclopyrimorate)

Homogentisate
Solanesyltransferase (HST)

Inhibition
Plastoquinone
Biosynthesis

Bleaching/
Plant Death

Click to download full resolution via product page

Caption: Metabolic activation of Cyclopyrimorate to DMC and inhibition of HST in plants.

General Workflow of a Two-Year Carcinogenicity
Bioassay
The following diagram illustrates a typical workflow for a two-year carcinogenicity study, as

would have been conducted for Cyclopyrimorate.
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Carcinogenicity Study Workflow (OECD 451)
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Caption: A generalized workflow for a two-year rodent carcinogenicity study.
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Conclusion
Cyclopyrimorate demonstrates a low acute toxicity profile. The primary toxicological concerns

with repeated exposure are effects on the liver, thyroid, and kidneys in rodents, and the central

nervous system in dogs. While long-term studies have shown an increased incidence of certain

tumors in rats and mice, the weight of evidence suggests a non-genotoxic mode of action. No

significant reproductive or developmental toxicities have been identified. The established ADI of

0.063 mg/kg bw/day is considered protective of human health. The plant metabolite, DMC, is a

more potent inhibitor of the target enzyme, HST, than the parent compound. Further

information on the toxicological profile of the mammalian metabolite F would be beneficial for a

more complete risk assessment. The experimental protocols described herein are based on

international guidelines and represent the likely methodologies used for the safety assessment

of Cyclopyrimorate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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